Avicequinone C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Avicequinone C is a natural product found in Avicennia marina, Avicennia, and other organisms with data available.

Applications De Recherche Scientifique

5α-Reductase Inhibition

Avicequinone C exhibits potent inhibitory activity against 5α-reductase type 1, an enzyme responsible for converting testosterone into dihydrotestosterone (DHT), a more potent androgen linked to hair loss in AGA. Studies have demonstrated that this compound can reduce DHT production by approximately 52% at a concentration of 10 µg/mL in human hair dermal papilla cells (HHDPCs) . The compound's IC50 value has been reported at 9.94 ± 0.33 µg/mL , indicating its effectiveness as a therapeutic agent .

Cell Proliferation and Hair Growth Promotion

Research indicates that this compound not only inhibits DHT production but also promotes the proliferation of HHDPCs, essential for hair follicle development. In vitro experiments have shown that treatment with this compound enhances the expression of growth factors involved in angiogenesis, which is crucial for hair growth . Furthermore, it appears to suppress apoptotic pathways, delaying the transition from the anagen (growth) phase to the catagen (regression) phase of the hair cycle .

Therapeutic Applications

Androgenetic Alopecia Treatment

this compound has emerged as a promising candidate for treating AGA due to its dual action: inhibiting DHT production and promoting hair follicle cell proliferation. The compound's ability to modulate hormonal pathways makes it a potential alternative to existing treatments like finasteride, which often have undesirable side effects .

Antiviral Properties

Recent studies have also explored the antiviral activity of this compound against viruses such as Chikungunya. It has been shown to interact with viral components, suggesting its potential use in antiviral therapies . This broadens the scope of this compound beyond dermatological applications.

Synthesis and Derivatives

The synthesis of this compound typically involves extraction from Avicennia marina using methods such as solvent extraction and chromatography. Recent research has focused on developing synthetic derivatives to enhance its biological efficacy and yield . Molecular docking studies have indicated that modifications to the furanonaphthoquinone structure may improve its inhibitory activity against 5α-reductase enzymes .

Comparative Analysis with Other Compounds

A comparative analysis highlights how this compound stands out among other naphthoquinones:

| Compound | Source | 5α-Reductase Inhibition | IC50 Value (µg/mL) | Additional Activities |

|---|---|---|---|---|

| This compound | Avicennia marina | Yes | 9.94 ± 0.33 | Hair growth promotion, antiviral |

| Finasteride | Synthetic | Yes | 0.5 | Hair growth promotion |

| Other Naphthoquinones | Various plants | Variable | Variable | Antimicrobial |

This table demonstrates that while Finasteride is more potent in terms of DHT inhibition, this compound offers additional benefits such as promoting hair growth and potential antiviral properties.

Case Studies and Research Findings

Several studies support the efficacy of this compound:

- Study on Androgenetic Alopecia : This study utilized HHDPCs to demonstrate that this compound significantly reduced DHT levels while promoting cell viability and proliferation, underscoring its potential as a treatment for hair loss .

- Antiviral Activity Study : Research showed that this compound exhibited antiviral properties against Chikungunya virus, indicating its broader therapeutic potential beyond dermatology .

Propriétés

Formule moléculaire |

C15H12O4 |

|---|---|

Poids moléculaire |

256.25 g/mol |

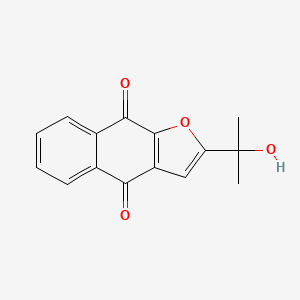

Nom IUPAC |

2-(2-hydroxypropan-2-yl)benzo[f][1]benzofuran-4,9-dione |

InChI |

InChI=1S/C15H12O4/c1-15(2,18)11-7-10-12(16)8-5-3-4-6-9(8)13(17)14(10)19-11/h3-7,18H,1-2H3 |

Clé InChI |

QZQGLRFURVFIFL-UHFFFAOYSA-N |

SMILES |

CC(C)(C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O)O |

SMILES canonique |

CC(C)(C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O)O |

Synonymes |

avicequinone C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.